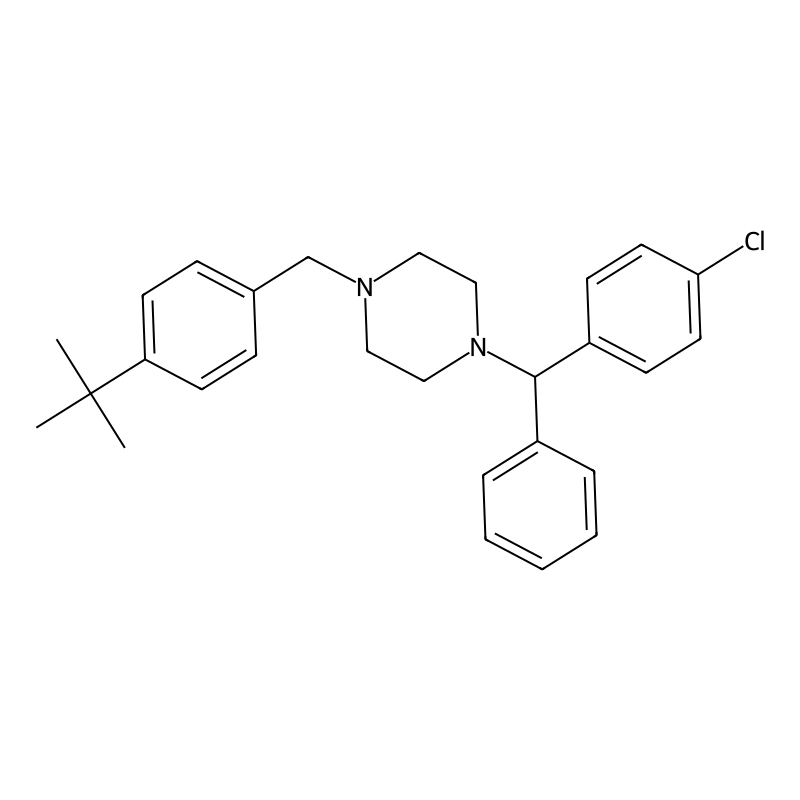Buclizine
Catalog No.
S007866
CAS No.
82-95-1
M.F
C28H33ClN2
M. Wt
433 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
82-95-1
Product Name
Buclizine
IUPAC Name
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Molecular Formula
C28H33ClN2
Molecular Weight
433 g/mol
InChI
InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
InChI Key
MOYGZHXDRJNJEP-UHFFFAOYSA-N
SMILES
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Solubility
2.46e-04 g/L
Synonyms
1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine, Aphilan, Bucladin-S, buclizine, buclizine dihydrochloride, buclizine hydrochloride, Softran
Canonical SMILES
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Description
The exact mass of the compound Buclizine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.46e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Liquid
XLogP3
7.1
Boiling Point
218 °C
218°C
218°C
LogP
7.1
7.1
7.1
Appearance
Solid powder
UNII
UFN4445AF2
Related CAS
129-74-8 (di-hydrochloride)
Drug Indication
For prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo (dizziness caused by other medical problems).
Pharmacology
Buclizine is a piperazine-derivative antihistamine used as an antivertigo/antiemetic agent. Buclizine is used in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus. Although the mechanism by which buclizine exerts its antiemetic and antivertigo effects has not been fully elucidated, its central anticholinergic properties are partially responsible. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone. It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects.
Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
MeSH Pharmacological Classification
Histamine Antagonists
ATC Code
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE01 - Buclizine
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE01 - Buclizine
Mechanism of Action
Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked.
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Other CAS
163837-51-2
163837-52-3
82-95-1
163837-52-3
82-95-1
Wikipedia
Buclizine
Use Classification
Pharmaceuticals
Dates
Modify: 2023-09-13
Babu TA: Buclizine is back again! This time as a pediatric appetite stimulant. Indian J Pharmacol. 2011 Apr;43(2):219. doi: 10.4103/0253-7613.77383. [PMID:21572667]
Adam EI: A treatment for the acute migraine attack. J Int Med Res. 1987 Mar-Apr;15(2):71-5. doi: 10.1177/030006058701500202. [PMID:3556262]
DURHAM MP: Clinical trial of buclizine hydrochloride for vomiting of pregnancy. Br Med J. 1956 Dec 1;2(5004):1276-7. doi: 10.1136/bmj.2.5004.1276. [PMID:13374321]
FDA approval: Buclizine
HMDB: Buclizine
Adam EI: A treatment for the acute migraine attack. J Int Med Res. 1987 Mar-Apr;15(2):71-5. doi: 10.1177/030006058701500202. [PMID:3556262]
DURHAM MP: Clinical trial of buclizine hydrochloride for vomiting of pregnancy. Br Med J. 1956 Dec 1;2(5004):1276-7. doi: 10.1136/bmj.2.5004.1276. [PMID:13374321]
FDA approval: Buclizine
HMDB: Buclizine
Explore Compound Types
Get ideal chemicals from 750K+ compounds








